N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of ethoxy and methoxy functional groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-ethoxyaniline and 4-methoxybenzaldehyde.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting the starting materials with a suitable amine and a carbonyl compound under acidic or basic conditions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate product with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Products include 4-ethoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(4-ethoxyphenyl)pyrrolidine-1-carboxamide: This compound is structurally similar but with the positions of the methoxy and ethoxy groups reversed.
N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)pyrrolidine-1-carboxamide: This compound has a hydroxy group instead of a methoxy group.
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-25-19-10-6-17(7-11-19)21-20(23)22-13-12-16(14-22)15-4-8-18(24-2)9-5-15/h4-11,16H,3,12-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQGBQYZDWPFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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